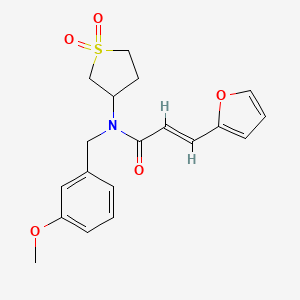
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE is a complex organic molecule featuring a thiolane ring, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the furan and methoxyphenyl groups. Key steps include:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the Methoxyphenyl Group: This step involves the use of methoxybenzyl halides in nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bond in the propenamide moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring yields sulfoxides or sulfones, while reduction of the propenamide moiety results in saturated amides.
Scientific Research Applications
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Uniqueness
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE: is unique due to its combination of a thiolane ring, a furan ring, and a methoxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H21NO5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5S/c1-24-18-5-2-4-15(12-18)13-20(16-9-11-26(22,23)14-16)19(21)8-7-17-6-3-10-25-17/h2-8,10,12,16H,9,11,13-14H2,1H3/b8-7+ |
InChI Key |
QBBOIBYJFCNZTG-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


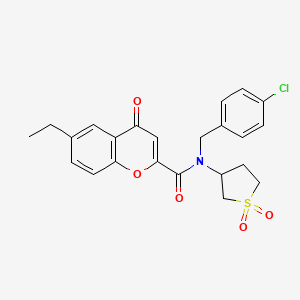
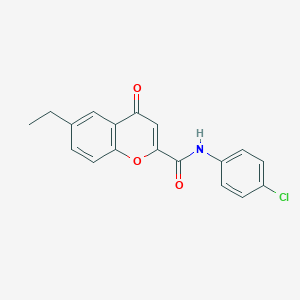

![7-(4-chlorophenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11407136.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11407144.png)
![3-cyclopentyl-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407151.png)
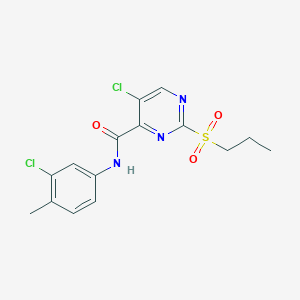
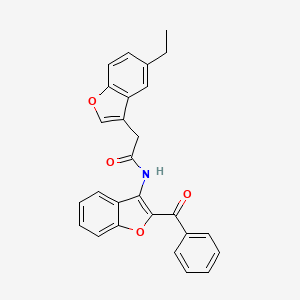
![(2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide](/img/structure/B11407177.png)
![1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11407179.png)
![13-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11407193.png)
![1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B11407195.png)
![5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11407198.png)
